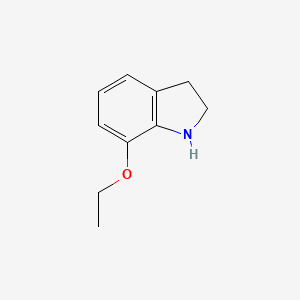

7-Ethoxyindoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

7-ethoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H13NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-5,11H,2,6-7H2,1H3 |

InChI Key |

CCHBYJDUPYUSRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1NCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Ethoxyindoline and Structurally Analogous Indolines

Classical Approaches to Indoline (B122111) Core Construction

Traditional methods for synthesizing the indoline nucleus often rely on the cyclization of linear precursors that already contain the necessary aromatic and nitrogen components.

Reductive Cyclization Strategies

Reductive cyclization is a powerful strategy that typically involves the reduction of a nitro group on a substituted aromatic precursor, which then undergoes an intramolecular reaction to form the heterocyclic ring. A common precursor for this strategy is a β-nitrostyrene derivative. The reduction of the nitro group to an amino group, followed by cyclization, is a key sequence.

One effective method involves the use of iron in the presence of hydrochloric acid (Fe/HCl) to achieve the reductive cyclization of intermediates like indolylnitrochalcones. nih.gov This classical approach is robust and utilizes inexpensive reagents. nih.gov More contemporary methods employ catalytic systems. For instance, palladium catalysts in conjunction with a carbon monoxide surrogate, such as phenyl formate, can facilitate the reductive cyclization of β-nitrostyrenes to form the corresponding indole (B1671886), which can then be reduced to the indoline. mdpi.com The palladium complex with 1,10-phenanthroline (B135089) has proven to be a particularly active and stable catalyst for the reduction of organic nitro compounds. mdpi.commdpi.com

| Precursor Type | Reagents/Catalyst | Conditions | Product Type | Ref |

| Indolylnitrochalcone | Fe, HCl | Ethanol | 4-Indolylquinoline | nih.gov |

| β-Nitrostyrene | Pd(CH₃CN)₂Cl₂, 1,10-phenanthroline, Phenyl formate | Reflux | Indole | mdpi.com |

| 2'-Nitrochalcones | Ru₃(CO)₁₂, Ar-BIAN, CO | High Pressure | 4-Quinolone | mdpi.com |

Electrophilic Cyclization Methods

Electrophilic cyclization involves the attack of an electrophile on an electron-rich portion of the precursor molecule, leading to ring closure. A notable advanced example of this strategy is the aza-Heck cyclization. nih.govnih.gov This palladium-catalyzed reaction allows for the preparation of the indoline scaffold from N-hydroxy anilines, which are readily accessible from the corresponding nitroarenes. nih.govnih.gov This method is advantageous due to its tolerance of various functional groups, including ethers and carbonyls, and its ability to construct complex, fused ring systems. nih.gov

Another approach involves benzyne-mediated cyclization. In this method, a benzyne (B1209423) intermediate is generated in situ, which then undergoes cyclization and can be trapped with an electrophile to yield a series of substituted indolines. figshare.com

| Method | Precursor | Catalyst/Reagent | Key Features | Ref |

| Aza-Heck Cyclization | N-Hydroxy aniline (B41778) derivative | Palladium catalyst | Tolerates various functional groups; can form fused rings. | nih.govnih.gov |

| Benzyne-Mediation | o-Haloaniline derivative | Mg(TMP)₂·2LiCl | Forms an organomagnesium intermediate that can be functionalized. | figshare.com |

Advanced Synthetic Pathways for Ethoxyindoline Derivatives

Modern synthetic chemistry has introduced more sophisticated and often more efficient methods for constructing substituted indolines. These can involve transition-metal catalysis or electrochemical approaches, providing novel routes to compounds like 7-ethoxyindoline.

Palladium-Catalyzed Carbonylation Routes to Ethoxyindoles as Precursors

A powerful strategy for synthesizing substituted indoles, which are direct precursors to indolines, is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide (CO) as the reducing agent. nih.gov This method is highly effective for creating functionalized indoles under relatively mild conditions. nih.gov The carbon monoxide serves as the ultimate reductant, being oxidized to carbon dioxide in the process. nih.gov For the synthesis of 7-ethoxyindole (B1357607), the starting material would be a 2-nitro-3-ethoxystyrene derivative. Once the 7-ethoxyindole is formed, a subsequent standard reduction step, such as catalytic hydrogenation (e.g., using H₂/Pd/C) or chemical reduction (e.g., with NaBH₃CN), would yield the target this compound.

| Precursor | Catalyst System | Reductant | Product | Ref |

| 1,4-Dialkenyl-2,3-dinitrobenzenes | Pd(OAc)₂/dppp or Pd(dba)₂/PPh₃ | Carbon Monoxide | 1H,8H-Pyrrolo[3,2-g]indoles | nih.gov |

| β-Nitrostyrenes | Pd(CH₃CN)₂Cl₂/1,10-phenanthroline | Phenyl Formate (CO surrogate) | Indoles | mdpi.com |

Condensation and Cyclization via Hydrazine Derivatives

The Fischer indole synthesis is a cornerstone of indole chemistry, involving the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com To synthesize 7-ethoxyindole, one would start with (2-ethoxyphenyl)hydrazine. The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgyoutube.com While the classical Fischer synthesis is robust, modern variations, such as a palladium-catalyzed version that couples aryl bromides with hydrazones, have expanded its scope. wikipedia.org A study on the synthesis of 7-ethyltryptophol, an analog of a 7-ethoxy derivative, demonstrates the viability of this approach for 7-substituted indoles starting from the corresponding substituted phenylhydrazine. uq.edu.au The resulting 7-ethoxyindole can then be reduced to this compound.

| Hydrazine Precursor | Carbonyl Compound | Acid Catalyst | Key Intermediate | Ref |

| (Substituted) Phenylhydrazine | Aldehyde or Ketone | Brønsted or Lewis Acids | Phenylhydrazone | wikipedia.orgthermofisher.com |

| (2-Ethylphenyl)hydrazine | 2,3-Dihydrofuran | Acid | Hydrazone | uq.edu.au |

Electrochemical Amino-Oxygenation of Styrenes for 3-Ethoxyindoline Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of functionalized indolines. An electrochemical amino-oxygenation of styrenes has been developed for the synthesis of 3-methoxyindolines and 3-ethoxyindoline. nih.gov This process uses a simple undivided cell with n-Bu₄NI as a redox catalyst under constant current. nih.gov The reaction proceeds in a paired electrolysis mode, avoiding the need for external oxidants and bases. nih.gov While this method has been demonstrated for the synthesis of 3-ethoxyindoline, its principles could potentially be adapted for other isomers, representing an advanced strategy for incorporating an ethoxy group during the formation of the indoline ring.

| Substrate | Electrolysis Conditions | Catalyst/Mediator | Product | Ref |

| N-(2-vinylphenyl)sulfonamides | Constant current electrolysis, undivided cell | n-Bu₄NI | 3-Methoxy/Ethoxyindolines | nih.gov |

Utilizing (2-Ethoxyvinyl)borolane in Cyclization Reactions for Azaindoles

A highly efficient, two-step synthetic route has been developed for a wide range of aza- and diazaindoles, which are structurally analogous to indolines. surrey.ac.uknih.gov This method is notable for not requiring protecting groups, which streamlines the synthetic process. organic-chemistry.orgfigshare.com The core of this methodology involves an optimized Suzuki-Miyaura coupling reaction of chloroamino-N-heterocycles with (2-ethoxyvinyl)borolane, which is then followed by a cyclization reaction catalyzed by acetic acid. acs.org

The optimization of the Suzuki-Miyaura coupling was critical for the success of this method. Researchers found that a catalyst system of SPhos/Pd(OAc)₂ in a refluxing solvent mixture of MeCN/H₂O (3:2) with potassium phosphate (B84403) (K₃PO₄) as the base provided the best results for many substrates. organic-chemistry.org For more challenging substrates, a switch to potassium hydroxide (B78521) (KOH) as the base in acetonitrile (B52724) (MeCN) proved effective. organic-chemistry.org This protocol was successfully applied to synthesize a variety of azaindole regioisomers. organic-chemistry.org

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling in Azaindole Synthesis

| Parameter | Condition | Rationale/Observation | Reference |

|---|---|---|---|

| Catalyst | SPhos/Pd(OAc)₂ | Found to be the most effective catalyst system tested. Others like Pd(PPh₃)₄ and PdCl₂(dppf) gave no or low yield. | surrey.ac.uk |

| Base | K₃PO₄ | Determined to be the most effective base among those tested for general substrates. | surrey.ac.uk |

| Solvent | MeCN/H₂O (3:2) | Optimal solvent mixture for the coupling reaction with K₃PO₄. | organic-chemistry.org |

| Borolane Stoichiometry | 2.0 equivalents | Found to be the optimum amount of (2-ethoxyvinyl)borolane for the reaction. | surrey.ac.uk |

| Alternative Conditions | KOH in MeCN | Used for more challenging substrates where the standard conditions were less effective. | organic-chemistry.org |

Precursors and Intermediates in this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors that possess the core indoline structure, which can then be functionalized at the 7-position. Key intermediates include amino and nitro-substituted indolines.

Strategies from 7-Aminoindoline and Related Amines

7-Aminoindole is a known chemical compound used as a reactant in the preparation of various biologically active molecules, including protein kinase inhibitors and fluorescent anion sensors. sigmaaldrich.com In a similar fashion, 7-aminoindoline serves as a crucial precursor for this compound. The synthesis can be achieved through a well-established chemical transformation.

The primary strategy involves the diazotization of the 7-amino group using a reagent like sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is typically unstable and is generated in situ at low temperatures. This intermediate is then subjected to alcoholysis by heating it in ethanol. This step causes the displacement of the diazonium group (as N₂) and the introduction of the ethoxy group onto the 7-position of the indoline ring. While this is a standard method for converting aromatic amines to ethers, careful control of reaction conditions is necessary to manage the reactivity of the diazonium intermediate and maximize the yield of the desired this compound. Related precursors like 7-(aminomethyl)indole have also been synthesized and utilized as building blocks for more complex molecules. semanticscholar.org

Transformations of 1-Acetyl-7-nitroindolines

Another major synthetic route to this compound starts from 1-acetyl-7-nitroindoline. The acetyl group serves to protect the nitrogen of the indoline ring and can influence the regioselectivity of nitration. The synthesis of substituted 1-acyl-7-nitroindolines has been explored, often in the context of creating photolabile "caged" compounds. rsc.orgnih.gov For instance, the nitration of 1-acetyl-5-methoxyindoline has been reported. psu.edu

The transformation of the 1-acetyl-7-nitroindoline precursor into this compound involves a two-step sequence:

Reduction of the Nitro Group: The nitro group at the 7-position is first reduced to an amino group. This is a standard transformation that can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl).

Conversion of the Amino Group to an Ethoxy Group: The resulting 7-aminoindoline intermediate is then converted to the final product using the diazotization and alcoholysis procedure described in the previous section.

Finally, if the N-acetyl group is not desired in the final product, it can be removed via hydrolysis under acidic or basic conditions. This pathway provides a versatile method for accessing this compound from nitro-substituted precursors. psu.educore.ac.uk

Regioselectivity and Stereoselectivity in this compound Formation

Controlling the position and spatial orientation of functional groups is a fundamental challenge in chemical synthesis.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the synthesis of this compound, regioselectivity is crucial during the introduction of the key functional group (e.g., the nitro or amino group) onto the indoline ring. The directing effects of substituents already present on the benzene (B151609) portion of the molecule govern the position of incoming groups during electrophilic aromatic substitution. The synthesis of various azaindole regioisomers highlights the importance of the starting substrate in determining the final product structure. organic-chemistry.org For elimination reactions that could form an indole from an indoline, the choice of base and the location of the leaving group can determine the position of the resulting double bond, a concept critical in controlling product formation. youtube.com

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com While the parent this compound molecule is achiral, stereocenters can be created during the synthesis of substituted indolines or during the cyclization reaction that forms the indoline ring itself. For a reaction to be stereoselective, it must favor the formation of a single stereoisomeric product. masterorganicchemistry.com For example, in reactions forming a new ring, the mechanism can dictate the relative orientation of substituents. An E2 elimination mechanism, for instance, requires a specific anti-periplanar arrangement of the proton and leaving group, which can lead to the formation of a specific alkene isomer (E or Z). khanacademy.org Such principles would apply to synthetic routes that construct the indoline skeleton through cyclization, where the stereochemistry of the starting material could dictate the stereochemistry of the product.

Green Chemistry Approaches in Ethoxyindoline Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comsciencehistory.org These principles are increasingly being applied to pharmaceutical and organic synthesis. sphinxsai.com

Key green chemistry approaches relevant to ethoxyindoline synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. mdpi.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. The palladium-catalyzed Suzuki-Miyaura coupling used in the synthesis of azaindole analogs is an example of a highly efficient catalytic process. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sphinxsai.com

Avoiding Toxic Reagents: The synthesis of azaindoles from chloroamino-N-heterocycles was noted to be a robust route that avoids many toxic reagents. organic-chemistry.org

Energy Efficiency: Utilizing methods like microwave heating, which can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

By incorporating these principles, the synthesis of this compound and related compounds can be made more sustainable, cost-effective, and environmentally friendly. nih.gov The development of cleaner synthetic pathways, such as those that use non-toxic raw materials and are based on green chemistry principles, is an active area of research. ejcmpr.com

Chemical Reactivity and Derivatization of 7 Ethoxyindoline

Reactions Involving the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is a key site for reactivity, behaving as a typical secondary amine. It readily participates in nucleophilic reactions, allowing for the introduction of a wide array of substituents.

The nitrogen of 7-ethoxyindoline can be readily alkylated or acylated to introduce various functional groups.

N-Alkylation is commonly achieved through nucleophilic substitution reactions. A standard method involves deprotonating the indoline nitrogen with a strong base, such as sodium hydride (NaH), to form a more nucleophilic indolinide anion. This anion then reacts with an alkyl halide (e.g., an alkyl bromide or iodide) in an SN2 reaction to yield the N-alkylated product. An alternative, more sustainable approach is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst, such as an iron complex. This process avoids the use of alkyl halides and often generates water as the only byproduct.

N-Acylation introduces a carbonyl group onto the indoline nitrogen, forming an amide. This transformation is typically performed using activated carboxylic acid derivatives like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. Another method involves the use of thioesters as the acyl source, which can react with indoles in the presence of a base like cesium carbonate at elevated temperatures to provide N-acylated products chemoselectively. researchgate.net These N-acylation reactions are valuable as the resulting amide functionality can serve as a directing group for subsequent reactions or alter the electronic properties of the molecule.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Catalyst/Base | Typical Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Sodium Hydride (NaH) | N-Alkyl-7-ethoxyindoline |

| N-Alkylation | Alcohol (R-OH) | Iron Complex | N-Alkyl-7-ethoxyindoline |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine | N-Acyl-7-ethoxyindoline |

| N-Acylation | Thioester (RCOSR') | Cesium Carbonate (Cs₂CO₃) | N-Acyl-7-ethoxyindoline |

The five-membered pyrrolidine (B122466) ring of the indoline scaffold can undergo transformations that either break it open or expand it into a larger ring system.

Ring-Opening: The C-N bond within the hydrogenated pyrrole (B145914) ring of indoline can be cleaved under certain catalytic conditions. For instance, hydrodenitrogenation processes using catalysts like ruthenium (Ru) on a carbon support can facilitate the ring-opening of the indoline core. osti.gov This reaction typically proceeds after hydrogenation of the indole (B1671886) precursor to indoline and results in the formation of various alkyl anilines, such as 2-ethylaniline (B167055) derivatives. osti.gov The specific products depend on the catalyst and reaction conditions employed. osti.gov

Ring-Expansion: The indoline skeleton can be expanded to form larger heterocyclic systems like quinolines or azepines. One classic method for one-carbon ring expansion is the reaction with a carbene, which can be generated from chloroform (B151607) and a strong base. quimicaorganica.org The carbene adds across the C2-C3 bond of the indole precursor to form a transient cyclopropane (B1198618) intermediate, which then rearranges to the expanded quinoline (B57606) ring. quimicaorganica.org More modern methods utilize photochemically activated carbene precursors or palladium catalysis to achieve ring expansion into quinolinium salts or dibenzoazepine analogues, respectively. nih.govacs.org These reactions often involve C-N bond cleavage followed by a regioselective recyclization. acs.org

Electrophilic Aromatic Substitution on the Indoline Core

The benzene (B151609) portion of the this compound molecule is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. mdma.ch The outcome of these reactions is governed by the directing effects of the substituents already present on the ring.

In this compound, the benzene ring is activated towards electrophilic attack by two powerful electron-donating groups: the secondary amine of the indoline ring (an aniline-type system) and the 7-ethoxy group. Both are ortho-, para-directing groups. The ethoxy group at C-7 directs incoming electrophiles to the C-6 and C-8 (ortho) positions. However, the C-8 position is part of the fused ring system. The amino group directs towards its ortho (C-4) and para (C-6) positions.

The combined influence of these two groups strongly activates the C-4 and C-6 positions for electrophilic substitution. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur preferentially at these sites. The steric hindrance from the fused pyrrolidine ring may influence the ratio of C-4 to C-6 substituted products.

While electrophilic substitution is typically guided by the inherent electronic properties of the ring, modern catalytic methods allow for functionalization at positions that are otherwise unreactive. C-H activation strategies, in particular, have enabled the direct arylation of the indoline core at specific sites.

Remarkable regioselectivity has been achieved for the C-7 position of indolines through directed C-H activation. rsc.org This process involves first installing a directing group on the indoline nitrogen, such as a pyrimidinyl group. rsc.org In the presence of a palladium or rhodium catalyst, this directing group coordinates to the metal center and positions it in close proximity to the C-7 C-H bond, facilitating its cleavage and subsequent coupling with an aryl partner. rsc.org For example, palladium-catalyzed C-7 arylation has been accomplished using aryltriazenes as the aryl source under mild, oxidant-free conditions. rsc.org Similarly, rhodium catalysts have been used for the selective C-7 halogenation of N-pyrimidyl indolines, which can then be used in cross-coupling reactions to introduce aryl groups. rsc.org These methods provide a powerful tool for synthesizing 7-arylindolines, which would be difficult to access through classical electrophilic substitution. libretexts.org

Table 2: Examples of Directed C-7 Functionalization of Indolines

| Reaction Type | Catalyst System | Directing Group | Aryl/Halogen Source | Key Feature | Ref |

|---|---|---|---|---|---|

| C-7 Arylation | Pd(OCOCF₃)₂ | Pyrimidine | Aryltriazene | Mild, oxidant-free conditions | rsc.org |

| C-7 Arylation | Rh(III) catalyst | Pyrimidine | Arylsilane | Site-selective oxidative arylation | rsc.org |

| C-7 Halogenation | Rh catalyst | Pyrimidine | N-halosuccinimide | Excellent regioselectivity | rsc.org |

| C-H/C-H Arylation | Pd(II) catalyst | Urea | Arene | Aerobic, low temperature | libretexts.org |

Transformations of the Ethoxy Moiety

The ethoxy group at the C-7 position is an aryl alkyl ether. The C-O ether bond is generally stable but can be cleaved under specific, typically harsh, conditions to yield the corresponding phenol (B47542) (7-hydroxyindoline). libretexts.org

This O-dealkylation is most commonly achieved by treatment with strong protic acids, particularly hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.org The reaction mechanism involves protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) on the ethyl group via an SN2 mechanism displaces the 7-hydroxyindoline moiety and produces a molecule of bromoethane (B45996) or iodoethane. libretexts.orglibretexts.org Because the oxygen is attached to an sp²-hybridized aromatic carbon, the nucleophile attacks the less hindered ethyl group rather than the aryl ring. libretexts.org

Alternatively, Lewis acids such as boron tribromide (BBr₃) are highly effective reagents for cleaving aryl ethers and are often used when milder conditions are required compared to strong mineral acids. researchgate.net This transformation from an ethoxy to a hydroxyl group can be a crucial step in the synthesis of natural products or pharmaceutical analogues, enabling further functionalization at the phenolic oxygen.

Ether Cleavage and Exchange Reactions

The ethoxy group at the 7-position of the indoline ring is susceptible to cleavage under strong acidic conditions, a common reaction for aryl alkyl ethers. This transformation is typically achieved using potent hydrohalic acids such as hydrobromic acid (HBr) or hydriodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2-type mechanism. This process results in the formation of 7-hydroxyindoline and the corresponding ethyl halide.

The general mechanism for the acid-catalyzed cleavage of the ether linkage in this compound is as follows:

Protonation of the ether oxygen by the strong acid to form a good leaving group (an oxonium ion).

Nucleophilic attack by the halide anion (Br⁻ or I⁻) on the carbon of the ethyl group.

Cleavage of the carbon-oxygen bond to yield 7-hydroxyindoline and an ethyl halide.

Due to the sp² hybridization of the aromatic carbon, nucleophilic attack on the aryl ring is disfavored, leading to selective cleavage of the ethyl-oxygen bond.

Table 1: Hypothetical Ether Cleavage Reactions of this compound

| Reagent | Product | Reaction Type |

|---|---|---|

| HBr (conc.) | 7-Hydroxyindoline, Bromoethane | SN2 |

Oxidation and Reduction Chemistry

The indoline nucleus can undergo various oxidation and reduction reactions. The secondary amine of this compound can be oxidized to form a variety of products, depending on the oxidant used. For instance, mild oxidizing agents might lead to the formation of the corresponding N-nitroso derivative in the presence of nitrous acid, while stronger oxidants could potentially lead to dimerization or polymerization. Oxidation of the indoline ring itself to the corresponding indole, 7-ethoxyindole (B1357607), is a common and synthetically useful transformation, often achieved with reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Conversely, while the indoline core is already a reduced form of an indole, the aromatic ring can be subjected to reduction under specific conditions, although this typically requires harsh conditions and powerful catalysts, such as catalytic hydrogenation at high pressure and temperature. Such a reaction would yield 7-ethoxy-octahydroindole. More commonly, reduction chemistry would be employed on derivatives of this compound, for example, the reduction of a nitro group that has been introduced onto the aromatic ring.

Incorporation of this compound into Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an activatable aromatic ring, makes it a valuable precursor for the synthesis of more elaborate molecular structures, including fused heterocyclic systems and polymers.

Construction of Fused Heterocyclic Systems

The indoline scaffold is a common starting point for the synthesis of polycyclic indole-containing structures. The nitrogen atom of this compound can act as a nucleophile in condensation reactions with various electrophiles to construct fused rings. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of pyrrolo- or pyridino-fused indolines through an initial Michael addition followed by cyclization and aromatization.

Furthermore, the aromatic ring of this compound can participate in electrophilic substitution reactions, allowing for the introduction of functional groups that can then be used to build fused rings. For instance, nitration followed by reduction to an amino group would provide a diamino-substituted benzene ring, a key intermediate for the synthesis of fused imidazole (B134444) or pyrazine (B50134) rings. The specific regiochemistry of such substitutions would be influenced by the directing effects of both the ethoxy group and the indoline nitrogen.

Table 2: Potential Strategies for Fused Heterocycle Synthesis from this compound

| Reaction Type | Reagents | Potential Fused System |

|---|---|---|

| Pictet-Spengler Reaction | Aldehydes/Ketones | Pyrido[3,4-g]indole derivatives |

| Fischer Indole Synthesis (from a derivative) | Hydrazines, α-ketoacids | Complex Indole Systems |

Note: This table outlines potential synthetic pathways based on known reactions of indolines and their derivatives.

Oligomerization and Polymerization Studies

The secondary amine of the indoline nucleus provides a reactive site for polymerization reactions. For instance, this compound could potentially undergo step-growth polymerization with difunctional electrophiles such as diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would incorporate the this compound moiety into the polymer backbone, potentially imparting unique optical or electronic properties.

Additionally, oxidative polymerization is another plausible route. The indoline nitrogen can be activated to form radical cations which can then couple to form oligomers or polymers. This approach has been demonstrated with other indoline and indole derivatives. The presence of the ethoxy group would likely influence the electronic properties and, consequently, the polymerization behavior and the characteristics of the final polymeric material.

Computational and Theoretical Chemistry Investigations of 7 Ethoxyindoline

Electronic Structure and Molecular Conformation Analysis

The electronic structure and preferred three-dimensional arrangement of a molecule are fundamental to understanding its reactivity, properties, and interactions. For a molecule like 7-Ethoxyindoline, computational chemistry provides powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This method is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction.

For this compound, DFT calculations would typically commence with a geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, also known as the ground state structure. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to provide a good description of the molecule's electronic and structural properties.

From these calculations, a wealth of information can be extracted. The optimized geometry provides precise bond lengths and angles. For instance, one could determine the C-N bond length within the indoline (B122111) ring and how it is influenced by the ethoxy group. Furthermore, the distribution of electron density can be visualized, and atomic charges can be calculated to identify electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites of potential electrophilic or nucleophilic attack.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and its electronic absorption properties. A smaller gap generally suggests that the molecule will be more reactive and will absorb light at longer wavelengths.

Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Value |

| C-N Bond Length (Indoline Ring) | 1.38 Å |

| C-O Bond Length (Ethoxy Group) | 1.37 Å |

| C-C-N Bond Angle (Indoline Ring) | 109.5° |

| C-O-C Bond Angle (Ethoxy Group) | 118.0° |

| Dihedral Angle (Ring-Ethoxy) | 15.0° |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Ab Initio Methods for Ground State Properties

Ab initio methods, Latin for "from the beginning," are a class of computational chemistry methods that are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can offer higher accuracy for certain properties.

For this compound, an ab initio approach would begin similarly to DFT with a geometry optimization, often at the HF level, to obtain a preliminary structure. For more accurate energy calculations and to account for electron correlation, which is neglected in HF theory, post-Hartree-Fock methods like MP2 or CCSD(T) would be employed. These methods provide a more refined description of the electron-electron interactions, leading to more accurate ground state energies and properties.

Molecular Dynamics (MD) Simulations

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Conformational Dynamics in Solution and Condensed Phases

In a real-world environment, such as in a solvent or in a solid state, a molecule like this compound is not static. It is constantly in motion, with bonds vibrating, angles bending, and the entire molecule tumbling and rotating. MD simulations can capture this dynamic behavior.

To study the conformational dynamics of this compound in solution, a simulation box would be created containing one or more this compound molecules surrounded by a large number of explicit solvent molecules (e.g., water or an organic solvent). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

By running the simulation for a period of nanoseconds or even microseconds, one can observe how the molecule explores different conformations. For this compound, a key aspect to investigate would be the flexibility of the ethoxy group and the puckering of the five-membered ring of the indoline core. Analysis of the simulation trajectory can reveal the most populated conformations and the energy barriers between them.

Intermolecular Interactions and Self-Assembly Prediction

MD simulations are also invaluable for understanding how molecules interact with each other. By simulating a system with a higher concentration of this compound, one can investigate the potential for self-assembly. The simulations would reveal the preferred modes of interaction, for instance, whether the molecules tend to align in a parallel or anti-parallel fashion.

The primary intermolecular forces at play for this compound would be van der Waals interactions and dipole-dipole interactions. The nitrogen and oxygen atoms of the ethoxy group can also act as hydrogen bond acceptors. By analyzing the radial distribution functions between different atoms in the simulation, one can quantify the extent and nature of these intermolecular interactions. This information is crucial for predicting how the molecule might behave in the condensed phase, for example, in crystal formation or in the formation of aggregates in solution.

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and help interpret experimental spectroscopic data. For this compound, this would be a powerful way to connect theoretical models with real-world measurements.

Time-dependent DFT (TD-DFT) is a common method for predicting UV-Visible absorption spectra. By calculating the energies of the electronic excited states, one can predict the wavelengths at which the molecule will absorb light. This can help in understanding the color of the compound and its photophysical properties.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to particular molecular motions, such as the C-H stretching of the ethoxy group or the N-H bending of the indoline ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational chemistry can predict NMR chemical shifts for the hydrogen and carbon atoms in this compound. By comparing the calculated chemical shifts with experimental data, one can confirm the molecular structure and assign the resonances in the NMR spectrum.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Value | Assignment |

| UV-Vis (TD-DFT) | λmax = 285 nm | π → π* transition |

| IR (DFT) | 3350 cm⁻¹ | N-H stretch |

| ¹H NMR (DFT) | δ = 4.0 ppm | -O-CH₂- protons |

| ¹³C NMR (DFT) | δ = 150 ppm | Aromatic C-O |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to estimate the chemical shifts (δ) that would be observed in an experimental NMR spectrum. These predictions are crucial for structure verification and for assigning signals in experimentally obtained spectra.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen level of theory (functional) and basis set.

Detailed Research Findings:

A theoretical study of this compound would involve geometry optimization followed by NMR shielding calculations. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for such predictions. The resulting shielding constants are then converted to chemical shifts. The predicted values offer a baseline for experimental comparison and can help in the unambiguous assignment of each proton and carbon atom in the molecule.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~3.6 | ~47.5 |

| C3 | ~3.0 | ~30.1 |

| C3a | - | ~142.0 |

| C4 | ~6.7 | ~118.0 |

| C5 | ~7.0 | ~125.0 |

| C6 | ~6.6 | ~110.0 |

| C7 | - | ~145.0 |

| C7a | - | ~128.0 |

| -OCH₂CH₃ | ~4.0 (quartet) | ~63.5 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~14.8 |

| N1-H | ~4.5 (broad) | - |

Vibrational Spectroscopy (IR, Raman) Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. wiley-vch.de Computational frequency calculations can predict the wavenumbers and intensities of these vibrations, aiding in the interpretation of experimental spectra. psu.edu These calculations are typically performed after geometry optimization to ensure the structure corresponds to a minimum on the potential energy surface. psu.edu

The theoretical vibrational spectrum provides a detailed picture of the molecule's dynamic behavior. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or wagging. The IR and Raman activities of these modes are determined by changes in the molecule's dipole moment and polarizability, respectively, during the vibration. youtube.comyoutube.com

Detailed Research Findings:

For this compound, DFT calculations can predict its IR and Raman spectra. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. The analysis would reveal characteristic peaks for the N-H stretch, aromatic C-H stretches, aliphatic C-H stretches of the ethoxy group and the indoline ring, C-O stretching of the ether linkage, and various bending modes.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | ~3400 | Medium | ~3400 | Low |

| Aromatic C-H Stretch | ~3050 | Medium | ~3050 | High |

| Aliphatic C-H Stretch (CH₂) | ~2950 | Strong | ~2950 | Medium |

| Aliphatic C-H Stretch (CH₃) | ~2880 | Strong | ~2880 | Medium |

| C=C Aromatic Ring Stretch | ~1600, ~1480 | Strong | ~1600, ~1480 | High |

| C-N Stretch | ~1330 | Medium | ~1330 | Low |

| C-O Stretch (Aryl Ether) | ~1250 | Strong | ~1250 | Medium |

| C-H Bend (Aromatic o.o.p) | ~780 | Strong | ~780 | Low |

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net It provides information about the electronic transitions between molecular orbitals, including their energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities). nih.govresearchgate.net

These calculations can predict the maximum absorption wavelengths (λmax) and help assign the observed electronic transitions, such as π→π* or n→π* transitions. researchgate.net This is crucial for understanding the photophysical properties of this compound and its potential applications in areas like organic electronics or as a chromophore.

Detailed Research Findings:

A TD-DFT study of this compound would likely be performed in a solvent to simulate experimental conditions, using a polarizable continuum model (PCM). The calculations would reveal the main electronic transitions contributing to its UV-Vis spectrum. For an indoline system, transitions involving the π-system of the benzene (B151609) ring and the lone pair electrons on the nitrogen and oxygen atoms are expected to be prominent.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~295 | ~0.05 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~250 | ~0.12 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~210 | ~0.45 | HOMO → LUMO+1 (π→π*) |

Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. rsc.org This includes identifying reactants, products, intermediates, and, most importantly, transition states. nih.govscispace.com

A transition state (TS) represents the highest energy point along a reaction coordinate. youtube.com Locating the TS structure and calculating its energy is key to determining the activation energy (energy barrier) of a reaction. researchgate.net A lower energy barrier corresponds to a faster reaction rate. Computational methods can be used to model various potential reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the nitrogen atom. rsc.org

Detailed Research Findings:

For a hypothetical reaction, such as the N-alkylation of this compound, computational analysis would involve locating the transition state for the nucleophilic attack of the nitrogen atom on an alkyl halide. The geometry of the TS would show the partial formation of the new N-C bond and the partial breaking of the C-halide bond. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility.

| Parameter | Value |

|---|---|

| Reaction | This compound + CH₃I → [TS]‡ → N-methyl-7-ethoxyindolinium iodide |

| Calculated Activation Energy (ΔG‡) | ~15-20 kcal/mol |

| Key TS Imaginary Frequency | ~350i cm⁻¹ |

| Description of TS Geometry | Elongated C-I bond, forming N-C bond. |

Based on the calculated activation energy from transition state theory (TST), it is possible to predict the rate constant of a reaction. TST provides a framework for relating the macroscopic rate constant to microscopic properties of the reacting molecules. While accurate prediction of absolute rate constants is challenging, the relative rates of competing reaction pathways can often be reliably determined. github.com

Detailed Research Findings:

Using the activation free energy (ΔG‡) obtained from the transition state analysis of the N-methylation of this compound, the rate constant (k) can be estimated using the Eyring equation. This allows for a comparison of the reactivity of this compound with other nucleophiles or under different reaction conditions. Computational models for predicting reaction outcomes and yields are becoming increasingly sophisticated. acs.orgnih.gov

| Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|

| 15 | ~1.6 x 10⁻² |

| 18 | ~2.2 x 10⁻⁵ |

| 20 | ~1.3 x 10⁻⁶ |

Computational Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. mdpi.comnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and the observed activity. farmaceut.org

For a series of substituted indolines, QSAR can be used to predict their properties, guiding the design of new compounds with enhanced characteristics. Molecular descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Detailed Research Findings:

A hypothetical QSAR study on a series of 7-alkoxyindoline derivatives, including this compound, could aim to model their antioxidant activity. A regression model would be developed correlating the activity with descriptors like the HOMO energy (related to electron-donating ability), molecular surface area, and the octanol-water partition coefficient (logP). The resulting QSAR equation would allow for the prediction of the antioxidant activity of new, unsynthesized 7-alkoxyindoline derivatives, thereby streamlining the discovery process.

| Descriptor | Coefficient | Significance (p-value) |

|---|---|---|

| HOMO Energy | +0.85 | <0.01 |

| Molecular Surface Area | -0.25 | <0.05 |

| logP | +0.15 | >0.05 (not significant) |

| Model Statistics | R² = 0.88, Q² = 0.75 |

QSAR Equation Example: Activity = c + (0.85 * HOMO) - (0.25 * Surface Area)

Exploration of Biological Activities and Molecular Mechanisms of 7 Ethoxyindoline and Analogues

Receptor Binding Affinity Studies

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Indole-based structures are known to interact with a variety of receptors, particularly G-Protein Coupled Receptors (GPCRs), which are a large family of transmembrane proteins that mediate cellular responses to a wide array of stimuli. nih.govnih.gov

Dopamine (B1211576) receptors, particularly the D2 subtype (D2R), are critical targets for drugs treating neurological and psychiatric disorders. nih.gov Analogues of 7-ethoxyindoline, specifically those containing the core indole (B1671886) or related heterocyclic structures, have been investigated for their affinity to dopamine receptors.

Research into D-heteroergolines, a class of compounds that includes an indole-like system, has demonstrated potent dopamine agonist properties. nih.gov For instance, the synthesis of 9-oxaergoline analogues, which possess a similar foundational structure to indoline (B122111) derivatives, resulted in compounds with high affinity for dopamine binding sites. nih.gov Specifically, the (-)-trans-6-ethyl-9-oxaergoline enantiomer showed a high affinity for the [3H]apomorphine binding site, indicating potent interaction with dopamine receptors. nih.gov

Furthermore, studies on various heterocyclic compounds have aimed to identify novel D2R ligands. nih.gov The activation of the D2R is associated with interactions within an aromatic microdomain of the receptor, involving amino acid residues like Trp386, Phe389, Phe390, and His393. nih.gov Known D2R agonists such as dopamine and bromocriptine (B1667881) interact with these key residues. nih.gov It is plausible that indole-based structures, including this compound analogues, could orient themselves within this binding pocket to act as either agonists or antagonists. For example, the behavioural effects of the dopamine agonist 7-OH-DPAT have been shown to be mediated solely through the stimulation of D2 receptors in the nucleus accumbens. nih.gov

The development of selective dopamine receptor antagonists is also an active area of research. Chiral alkoxymethyl morpholine (B109124) analogues bearing a fluoro-indole moiety have been identified as potent and selective dopamine D4 receptor antagonists. nih.govresearchgate.net This highlights the potential for indole-based scaffolds to be tailored for high selectivity towards specific dopamine receptor subtypes.

| Compound Class | Receptor Target | Activity | Key Findings | Reference |

| 9-Oxaergolines | Dopamine Receptors | Agonist | Enantiomer showed high affinity for the [3H]apomorphine binding site. | nih.gov |

| 7-OH-DPAT | D2 Receptors | Agonist | Effects are due to stimulation of D2 receptors in the nucleus accumbens. | nih.gov |

| Chiral Alkoxymethyl Morpholines | D4 Receptors | Antagonist | Novel compounds with a fluoro-indole group showed potent and selective D4 antagonism. | nih.gov |

Beyond dopamine receptors, the indole nucleus is a versatile scaffold for interacting with other GPCRs, such as adrenergic receptors. Adrenoceptors are involved in regulating a wide range of physiological processes, including blood pressure. nih.govnih.gov

Studies on human α1-adrenoceptors (α1A, α1B, and α1D) have characterized the affinity and efficacy of numerous α-agonists. nih.gov While specific data for this compound is not available, the general principles of ligand-receptor interaction for these Gq-coupled GPCRs are well-established. Ligand affinity is often determined through competitive binding assays using radiolabeled antagonists like ³H-prazosin. nih.gov

Similarly, the affinity of various antagonists for human α2-adrenoceptor subtypes has been extensively studied. nih.gov These studies reveal that many compounds, including antidepressants and antipsychotics with diverse heterocyclic structures, exhibit varying affinities for α2A, α2B, and α2C subtypes. nih.gov For example, risperidone (B510) and paliperidone (B428) show high affinity for the α2C-adrenoceptor. nih.gov This suggests that indole-based analogues could be designed to selectively target specific adrenoceptor subtypes. The interaction between a ligand and its receptor can be modulated by GTP-binding proteins, which can alter the affinity state of the receptor. elsevierpure.com

The modulation of GPCRs can also occur through complex interactions involving receptor-interacting proteins or the formation of heterodimers, where one receptor influences the signaling of another. nih.govnih.govfrontiersin.orgfrontiersin.org

Enzyme Inhibition and Activation Profiles

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in regulating metabolic pathways and serving as therapeutic agents. wikipedia.orglibretexts.org Indole derivatives have been identified as inhibitors of several important enzyme classes.

Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription by creating transient single- or double-strand breaks. acs.orgnih.govwikipedia.orgmdpi.com Because cancer cells are highly proliferative, they are particularly dependent on topoisomerases, making these enzymes attractive targets for anticancer drugs. nih.govnih.govmdpi.com Inhibitors can act as "poisons," stabilizing the enzyme-DNA cleavage complex, which leads to an accumulation of DNA breaks and ultimately triggers cell death (apoptosis). nih.govwikipedia.orgmdpi.com

Numerous studies have demonstrated that indole derivatives can act as potent topoisomerase inhibitors.

Topoisomerase I (Top1) Inhibition : Top1 relaxes DNA supercoiling by cleaving one DNA strand. nih.govmdpi.com Indenoisoquinolines, a class of Top1 inhibitors, have shown promise in clinical trials. nih.govmdpi.com The introduction of a nitrogen atom into the aromatic system, creating 7-azaindenoisoquinolines, was shown to improve water solubility without diminishing the Top1 inhibitory activity. nih.gov Some indole derivatives with thiazolidine (B150603) rings have also been synthesized and evaluated for their anti-topoisomerase I activities. nih.gov

Topoisomerase II (Topo II) Inhibition : Topo II creates transient double-strand breaks in DNA. acs.orgnih.gov Several indole derivatives have been shown to inhibit Topo II. A study on 3-methyl-2-phenyl-1H-indole analogues found a good correlation between their antiproliferative effects and Topo II inhibition. acs.orgacs.org Another study identified novel indole derivatives of ursolic acid as potential Topo II inhibitors. nih.gov Furthermore, certain thiosemicarbazide (B42300) derivatives containing an indole moiety were identified as dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov These compounds were found to be Topo IIα poisons, stabilizing the covalent DNA-enzyme complex in a manner similar to the drug etoposide. nih.gov

| Indole Analogue Class | Target Enzyme | IC₅₀ | Key Findings | Reference |

| Thiosemicarbazide Derivative (Compound 2) | Topoisomerase IIα | ~43 µM | Acts as a Topo IIα poison, stabilizing the DNA-enzyme complex. | nih.gov |

| Thiosemicarbazide Derivative (Compound 1) | Topoisomerase IIα | ~71 µM | Lower inhibitory potency than Compound 2 but higher than etoposide. | nih.gov |

| Thiosemicarbazide Derivative (Compound 3) | Topoisomerase IIα | ~76 µM | Lower inhibitory potency than Compound 2 but higher than etoposide. | nih.gov |

| 3-methyl-2-phenyl-1H-indole (Compound 12) | Topoisomerase II | - | Completely inhibited Topo II relaxation activity at 100 µM. | acs.org |

The structural versatility of the indole scaffold allows its derivatives to interact with a range of other enzymes.

Kinase Inhibition : Kinases are a major class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. mdpi.com A series of 7-ethynyl-4-anilino-3-quinolinecarbonitriles, which are structurally related to indoles, were synthesized and found to inhibit Src kinase activity. nih.gov Additionally, a 7-ethynyl-thioadenosine derivative was identified as an inhibitor of the mitotic kinase HASPIN, highlighting a potential anticancer strategy. nih.gov

Cytochrome P450 Inhibition : 7-Ethoxyresorufin, a compound structurally similar to this compound, is a known substrate and competitive inhibitor of cytochrome P450 enzymes. nih.gov It has been shown to inhibit responses to nitric oxide (NO), suggesting an interaction with the biological pathways regulated by these enzymes. nih.gov

Interactions with Nucleic Acids and Proteins

The biological activity of many indole derivatives is associated with their ability to directly interact with DNA and proteins. nih.govresearchgate.net These interactions can disrupt normal cellular processes and are a key mechanism for the anticancer effects of some compounds.

Studies have shown that indole derivatives can bind to DNA, with the indole nucleus itself contributing to the molecule's incorporation into the DNA structure. nih.govresearchgate.net The mode of binding can vary.

DNA Groove Binding : Experimental and computational studies suggest that some indole derivatives bind in the minor groove of the DNA double helix. researchgate.net The presence of certain side chains, such as those with hydrogen bond acceptors, can enhance this interaction. researchgate.net

DNA Intercalation : Other indole derivatives act as intercalating agents, inserting themselves between the base pairs of the DNA helix. This can be observed through spectroscopic changes, such as hypochromic or hyperchromic effects in UV-Vis absorption spectra, when the compound interacts with calf thymus DNA (ctDNA). nih.gov

G-Quadruplex Binding : Some indole derivatives have been specifically designed to bind to and stabilize G-quadruplex (G4) DNA structures. nih.gov These are non-canonical DNA structures found in regions such as gene promoters, like that of the c-Myc oncogene. A series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives were found to bind and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression and inhibition of cancer cell growth. nih.gov

The ability of these compounds to bind DNA is often quantified by a DNA binding constant (Kb). For example, the indole derivative 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one was found to have a high DNA binding constant of 5.69 × 10⁴ M⁻¹. nih.gov

DNA Intercalation Studies and Binding Modes

While direct DNA interaction studies for this compound are not extensively documented, research on analogous indole derivatives provides significant insights into potential binding mechanisms. Molecules containing an indole nucleus are known to interact with DNA, an activity that can be associated with their antitumor properties. nih.gov The primary modes of interaction for these small molecules are minor groove binding and intercalation. researchgate.netresearchgate.net

Intercalation, where the planar aromatic ring system inserts between the base pairs of the DNA double helix, is another established binding mode. researchgate.netnih.gov This insertion causes a characteristic negative unwinding of the DNA helix and an increase in the distance between adjacent base pairs. nih.gov The stability of such intercalated complexes is primarily driven by aromatic stacking interactions, reinforced by hydrophobic effects and dispersion energies. nih.gov For indole derivatives, the presence and nature of side chains can significantly influence the preferred binding mode and affinity. nih.gov For instance, basic side chains have been shown to be important for promising DNA binding. nih.gov

Table 1: DNA Binding Characteristics of Indole Analogues

| Compound Class | Primary Binding Mode(s) | Key Interactions | Supporting Techniques |

|---|---|---|---|

| Indole Derivatives | Minor Groove Binding, Intercalation researchgate.netresearchgate.net | π-π stacking, Hydrogen bonds researchgate.net | Fluorescence Quenching, Molecular Docking, NMR, Circular Dichroism researchgate.net |

| Phenanthridinium Dyes (e.g., Ethidium Bromide) | Intercalation nih.gov | Aromatic stacking, Hydrophobic interactions nih.gov | X-ray Crystallography, Spectroscopy nih.gov |

| Indolo[2,3-b]quinoline Conjugates | Intercalation mdpi.com | Hydrogen bonds, Van der Waals forces mdpi.com | Molecular Docking, Thermodynamic Analysis mdpi.com |

Protein-Ligand Interaction Characterization

The interaction of indole-based ligands with proteins is fundamental to their diverse pharmacological effects, from enzyme inhibition to modulation of receptor activity. nih.govmdpi.com These interactions are governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and π-stacking, which collectively determine the binding affinity and specificity. nih.govcore.ac.uk The indole nucleus itself is adept at participating in these interactions; the aromatic system can engage in hydrophobic and π-stacking interactions within protein pockets, while the NH group can act as a hydrogen bond donor. nih.govnih.gov

Studies on indole analogues demonstrate their ability to bind to a variety of proteins.

Human Serum Albumin (HSA): Indole analogues have been shown to bind to HSA, a major transport protein in the blood. researchgate.net

Tubulin: The indole scaffold is a key component of tubulin inhibitors like vinblastine. nih.gov Analogues are designed to fit into the colchicine (B1669291) binding site, where they can interact with hydrophobic pockets and key residues like CYS241 and LYS352. nih.gov

Kinases: A multitude of approved kinase inhibitors incorporate indole, azaindole, or oxindole (B195798) scaffolds. mdpi.com These structures occupy the ATP-binding pocket, forming critical hydrogen bonds with hinge residues and other non-covalent interactions that inhibit kinase activity. mdpi.com

Other Proteins: Indole derivatives have been developed as selective ligands for various other targets, including the GABA-A receptor, the translocator protein (TSPO), and adrenoceptors, showcasing the scaffold's adaptability. nih.govnih.gov

The characterization of these interactions often involves a combination of experimental techniques like X-ray crystallography and NMR, alongside computational methods such as molecular docking. nih.govresearchgate.net Docking studies help visualize the binding pose and identify key interacting amino acid residues, such as those forming hydrogen bonds or π-π stacking interactions with the ligand. researchgate.netresearchgate.net Thermodynamic analysis further elucidates the driving forces, revealing whether an interaction is primarily enthalpy-driven (favorable bond formation) or entropy-driven (often associated with the hydrophobic effect). nih.gov

Table 2: Examples of Protein-Ligand Interactions for Indole Analogues

| Protein Target | Ligand Class | Key Interactions Noted | Biological Outcome |

|---|---|---|---|

| Tubulin | Indole-based analogues nih.gov | Hydrophobic interactions, H-bonds nih.gov | Inhibition of polymerization nih.gov |

| Protein Kinases (e.g., Bcr-Abl) | Indole-scaffold inhibitors mdpi.com | H-bonds with hinge residues, π-π stacking mdpi.com | Kinase inhibition mdpi.com |

| Bcl-2 | Acyl sulfonamides with indole group nih.gov | Hydrophobic interactions, Electrostatic interactions nih.gov | PPI modulation nih.gov |

| MDM2 | Nutlin-class molecules nih.gov | Mimicking hydrophobic "hot-spot" residues nih.gov | p53 pathway activation nih.gov |

Modulation of Ion Channels and Transporters

Indole-based structures are known to interact with various ion channels and transporters, which are critical transmembrane proteins that regulate cellular communication and ion homeostasis.

Investigation of L-type Calcium Channel Interactions

L-type calcium channels (LTCCs) are voltage-gated ion channels that play essential roles in processes like excitation-contraction coupling in muscle and neurotransmitter release in neurons. wikipedia.org These channels, which include Cav1.1, Cav1.2, Cav1.3, and Cav1.4 isoforms, are targets for major classes of drugs like dihydropyridines. wikipedia.orgnih.gov LTCCs are complex heterotetramers, with the α1 subunit forming the central pore and containing the voltage sensor and drug-binding sites. wikipedia.org

While direct studies on this compound are limited, the modulation of LTCCs by small molecules is well-established. Estradiol, for example, exerts a dual, concentration-dependent modulation on these channels. nih.gov The function of LTCCs is intricately regulated by intracellular signals, including calcium itself, often mediated by calcium-binding proteins like calmodulin (CaM). mdpi.com CaM can act as both an accelerator and a brake on channel activity depending on the calcium concentration. mdpi.com Given the ability of indole-like molecules to fit into specific protein pockets, it is plausible that a this compound structure could interact with allosteric sites on the LTCC α1 subunit or its associated regulatory proteins, thereby modulating channel gating or ion permeation. However, specific experimental evidence for this compound's effect on LTCCs is needed to confirm such a hypothesis. Studies with recombinant neuronal L-type channels (Cav1.2 and Cav1.3) show they open with fast kinetics, suggesting they can contribute significantly to calcium entry during an action potential. researchgate.net

Potential Modulatory Effects on Other Transmembrane Proteins

The indole nucleus is a key pharmacophore for ligands targeting a range of other transmembrane proteins.

GABA-A Chloride Channel: Indole derivatives have been designed as ligands for the benzodiazepine (B76468) receptor (BzR) site on the GABA-A ion channel, a crucial target for anxiolytic and sedative drugs. nih.gov The binding models for these compounds suggest that specific substitutions on the indole ring dictate the orientation within the binding cavity and the resulting affinity. nih.gov

Serotonin (B10506) Transporter (SERT): Tropane analogues featuring a substituted indole moiety have been identified as potent modulators of SERT. acs.org These compounds can act as inhibitors of serotonin reuptake or as efflux-inducing agents, with the substitution pattern on the indole ring being critical for tuning activity and selectivity. acs.org

Other Transporters: Indole itself can influence motility in bacteria by affecting the flagellar motor, a complex transmembrane apparatus, and can cross the bacterial membrane without requiring the Mtr transporter. nih.gov This suggests a general capacity for indole structures to interact with and permeate cellular membranes to reach intracellular targets.

In Vitro Biological System Responses and Phenotypic Screening (Mechanistic Insights)

Phenotypic screening, which assesses a compound's effect on whole-cell or whole-organism systems, is a powerful approach for discovering new bioactive molecules without a preconceived target. acs.orgenamine.net This strategy is particularly useful for identifying compounds like indoline derivatives with novel mechanisms of action. acs.org

A phenotypic screen of a focused protease library against the parasite Trypanosoma brucei led to the identification of a series of indoline-2-carboxamides as potent inhibitors of parasite growth. acs.org Subsequent optimization based on structure-activity relationships (SAR) explored modifications at three key points on the indoline scaffold to improve potency and metabolic stability. acs.org For example, it was found that substituting the indoline core at the 5-position with a fluorine atom could enhance metabolic stability. acs.org Such whole-cell assays, often run in parallel with a mammalian cell counter-screen to check for general cytotoxicity, provide immediate insight into a compound's potential therapeutic window. acs.org

Similarly, a phenotypic screen of an azole-bisindole library against Leishmania infantum identified new antileishmanial agents. acs.org In vitro testing revealed that the activity of these compounds was dependent on the nature of the linker between the indole rings and the substitutions on the rings themselves. acs.org High-throughput screening of indole-based compounds against the NCI-60 human cancer cell line panel has also been used to identify derivatives with strong and diverse antiproliferative effects, paving the way for further mechanistic studies like kinase inhibition assays. mdpi.com

These screening approaches provide crucial data on the biological response to a compound, which can then guide more focused mechanistic studies, such as enzyme inhibition assays or target deconvolution, to understand how the observed phenotype is produced. nih.govnih.gov

Microbial Biotransformation and Biosynthesis of Indoline Derivatives

Microorganisms possess a vast and versatile enzymatic machinery capable of both synthesizing and modifying a wide array of organic molecules, a process known as biotransformation. nih.govmedcraveonline.com The indole nucleus is a prominent product of microbial metabolism, particularly from the amino acid tryptophan. wikipedia.orgwikiwand.com

Over 85 species of bacteria, including both Gram-positive and Gram-negative types, are known to produce indole from tryptophan using the enzyme tryptophanase. nih.govoup.com This indole can then serve as a precursor for the biosynthesis of other derivatives. For instance, Clostridium sporogenes can metabolize tryptophan first into indole and subsequently into 3-indolepropionic acid (IPA), a potent antioxidant. wikipedia.orgwikiwand.com Similarly, Lactobacillus species can convert tryptophan into indole-3-aldehyde (I3A). wikipedia.org Some microorganisms can also synthesize indole-3-acetic acid (IAA), a significant plant hormone, through various tryptophan-dependent pathways. mdpi.com

The reverse process, the degradation and transformation of indole by microbes, is also environmentally and biologically significant. nih.gov Microorganisms have evolved pathways to break down indole, which can be toxic at high concentrations. nih.gov Furthermore, the enzymatic oxidation of indole by microbial oxygenases to produce the dye indigo (B80030) is a classic example of biotransformation with industrial applications. nih.gov While the biosynthesis of indoline (the reduced form of indole) is less commonly detailed, microbial enzymes, particularly reductases, are capable of hydrogenating aromatic rings and could potentially be involved in converting indole or its derivatives into the corresponding indoline structures.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Vinblastine |

| Ethidium Bromide |

| Estradiol |

| Indole |

| Indoline |

| Indole-2-carboxamides |

| Azole-bisindoles |

| Tryptophan |

| 3-Indolepropionic acid (IPA) |

| Indole-3-aldehyde (I3A) |

| Indole-3-acetic acid (IAA) |

Enzymatic Pathways in Microorganisms

The biosynthesis of substituted indolines in microorganisms often involves a series of enzymatic modifications of the core indole structure, which itself is typically derived from the amino acid L-tryptophan. While no specific enzymatic pathway for the direct production of this compound has been documented in scientific literature, plausible routes can be hypothesized based on known microbial enzymatic capabilities, primarily involving hydroxylation followed by O-alkylation.

A critical first step in the potential biosynthesis of this compound is the hydroxylation of the indoline or indole ring at the C-7 position. Microorganisms, particularly bacteria of the genera Pseudomonas and Rhodococcus, are known to possess a diverse array of oxygenase enzymes capable of hydroxylating aromatic compounds. nih.govnih.govresearchgate.netnih.govnih.gov These enzymes, including cytochrome P450 monooxygenases and dioxygenases, play a crucial role in the degradation of xenobiotics and the biosynthesis of secondary metabolites. nih.gov For instance, directed evolution of 2-hydroxybiphenyl 3-monooxygenase (HbpA) from Pseudomonas azelaica has yielded variants capable of hydroxylating indole. nih.gov This demonstrates the potential for evolving enzymes to act on specific positions of the indole ring. The introduction of a hydroxyl group at the C-7 position of indoline would yield 7-hydroxyindoline, a likely precursor for this compound.

The subsequent step, the O-ethylation of the 7-hydroxyindoline intermediate, presents a more significant knowledge gap in microbial pathways. O-methylation, the transfer of a methyl group to a hydroxyl moiety, is a well-documented enzymatic reaction catalyzed by O-methyltransferases (OMTs). nih.govnih.gov These enzymes are found in various organisms, including bacteria like Streptomyces and Rhodococcus, and are known to act on a range of substrates, including phenolic compounds. nih.govresearchgate.net The promiscuity of some OMTs has been noted, allowing them to methylate various hydroxylated substrates. nih.govnih.gov While direct enzymatic O-ethylation is less commonly reported, the enzymatic machinery for O-alkylation exists. It is conceivable that an O-methyltransferase with broad substrate specificity could potentially utilize S-adenosylethionine or another ethyl group donor to ethylate the hydroxyl group of 7-hydroxyindoline, although this remains a hypothetical pathway.

Table 1: Key Enzyme Classes in Microbial Metabolism of Indole and Potential for this compound Synthesis

| Enzyme Class | Microbial Source Examples | Known Reactions on Indole/Aromatics | Potential Role in this compound Synthesis |

| Monooxygenases | Pseudomonas, Rhodococcus | Hydroxylation of aromatic rings. nih.govnih.gov | Catalysis of the initial hydroxylation of indoline to 7-hydroxyindoline. |

| Dioxygenases | Pseudomonas, Rhodococcus | Dihydroxylation of aromatic rings. nih.govresearchgate.net | Potential involvement in the initial oxidation of the indoline ring. |

| O-Methyltransferases (OMTs) | Streptomyces, Rhodococcus | O-methylation of phenolic hydroxyl groups. nih.govnih.govnih.gov | Hypothetical O-ethylation of 7-hydroxyindoline, assuming substrate promiscuity. |

Microbial Production of Substituted Indolines

The microbial production of substituted indolines is an emerging field of biotechnology, driven by the quest for sustainable and stereoselective synthesis methods. While there are no specific reports detailing the microbial fermentation of this compound, research into the production of other substituted indolines provides a framework for how such a process might be developed.

The general strategy for the microbial production of a target substituted indoline involves engineering a host microorganism, often Escherichia coli or a species of Streptomyces or Rhodococcus, with the necessary biosynthetic genes. nih.govsemanticscholar.org This typically starts with the production of the indole or indoline core, followed by one or more modification steps catalyzed by heterologously expressed enzymes.

For instance, studies have demonstrated the production of indigo and indirubin, which are dimers derived from the oxidation of indole, by various bacteria. nih.gov This highlights the capacity of microorganisms to perform oxidative modifications on the indole ring. Furthermore, the chemoenzymatic synthesis of various indole derivatives has been achieved, where microbial enzymes are used in conjunction with chemical synthesis steps to produce complex molecules. researchgate.net

The development of a microbial strain for this compound production would likely require the co-expression of at least two key enzymes: an indoline-7-hydroxylase and a 7-hydroxyindoline-O-ethyltransferase. The discovery and engineering of these enzymes are the primary hurdles to be overcome.

Table 2: Examples of Microbial Biotransformation of Indole and Production of Related Compounds

| Microorganism | Substrate | Product(s) | Key Enzyme(s) | Reference |

| Rhodococcus sp. NCIMB 12038 | Indole | Indigo | Monooxygenase (putative) | nih.gov |

| Pseudomonas azelaica HBP1 (engineered) | Indole | Hydroxyindoles, Indigo, Indirubin | Evolved 2-hydroxybiphenyl 3-monooxygenase | nih.gov |

| Pseudomonas putida (with NDO gene) | Indole | Indigo | Naphthalene dioxygenase | researchgate.net |

| Various bacteria | Indole | Indigo, Indirubin | Various oxygenases | nih.gov |

Applications of 7 Ethoxyindoline in Advanced Materials Science

Role as Monomers and Building Blocks for Polymeric Materials

Polymers derived from functional monomers are the cornerstone of many advanced materials. The bifunctional nature of 7-ethoxyindoline—with a reactive amine and an aromatic ring system—suggests its potential as a monomer.

Conjugated Polymers for Organic Electronics

Conjugated polymers, which feature alternating single and double bonds along their backbone, are essential for applications like printable electronics and flexible displays. While the indoline (B122111) nucleus can be part of larger conjugated systems, no studies were found that specifically report the polymerization of this compound to create such materials. The development of organic electron-transporting materials is a significant area of research, as most conjugated polymers are hole-transporting (p-type). hilarispublisher.com The potential of this compound to contribute to n-type or p-type polymers remains unexplored in the available literature.

Functionalized Polymers with Specific Properties

The incorporation of specific functional groups into a polymer backbone allows for the tailoring of its properties. The ethoxy and secondary amine groups on this compound could theoretically impart specific solubility, thermal, or binding characteristics to a polymer. Amino-functional polymers, for instance, are noted for their stimuli-responsive nature and potential in a range of applications. mdpi.com However, the use of this compound as a building block for such functionalized polymers is not described in the reviewed research.

Integration into Optoelectronic Devices

Optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) rely on a suite of specialized organic molecules to manage charge injection, transport, and recombination. jmaterenvironsci.comresearchgate.net

Components in Organic Light-Emitting Diodes (OLEDs)

Materials for Organic Photovoltaics (OPVs)